2-Chlor-5-Sulfamoylbenzoesäure

Übersicht

Beschreibung

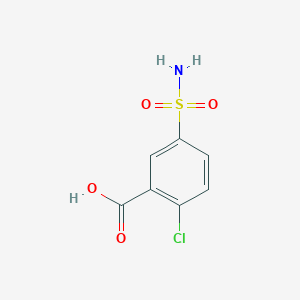

Benzoic acid, 5-(aminosulfonyl)-2-chloro-, also known as Benzoic acid, 5-(aminosulfonyl)-2-chloro-, is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 5-(aminosulfonyl)-2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 5-(aminosulfonyl)-2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Die Verbindung wird bei der Synthese neuer Uridylsulfamoylbenzoat-Derivate verwendet, die potenzielle Antikrebsmittel sind, die auf die M1-Untereinheit der humanen Ribonukleotidreduktase (hRRM1) abzielen . Das Enzym katalysiert die Reduktion von Ribonukleotiden zu 2′-Desoxyribonukleotiden, und seine Aktivität ist geschwindigkeitsbestimmend bei der De-novo-Synthese von Desoxyribonukleotidtriphosphaten (dNTPs) .

Hemmer der Ribonukleotidreduktase

Der Sulfamoyl-Rest der Verbindung hat eine starke H-Bindung mit bekannten Substratbindungsresten wie Ser202 und Thr607 im katalytischen Zentrum der Ribonukleotidreduktase gezeigt . Dies macht es zu einem potenziellen Hemmer des Enzyms, das ein wichtiges Ziel in der Krebschemotherapie ist .

Organische Synthese

2-Chlor-4-fluor-5-sulfamoylbenzoesäure, auch bekannt als 5-(Aminosulfonyl)-2-chlor-4-fluorbenzoesäure, ist ein arylfluorierter Baustein, der in der organischen Synthese verwendet wird .

Saluretika

Die Verbindung 2-Furfurylamino-4-chlor-5-sulfamoylbenzoesäure (I) (Lazics, Furocemid) wird als wirksames Saluretikum verwendet . Es wurde erstmals durch Kondensation von 2,4-Dichlor- oder 2-Fluor-4-chlor-5-sulfamoylbenzoesäure (II und IIa) mit Furfurylamin (III) synthetisiert .

Wirkmechanismus

Target of Action

The primary target of 2-chloro-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides . This activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .

Mode of Action

The compound interacts with its target, the M1 subunit of RNR, through strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhance binding, whereas the electron-donating methoxy group diminishes binding .

Biochemical Pathways

The interaction of 2-chloro-5-sulfamoylbenzoic acid with RNR affects the biochemical pathway of de novo synthesis of dNTPs . By inhibiting RNR, the compound disrupts the conversion of ribonucleotides to 2′-deoxyribonucleotides, thereby affecting DNA replication and repair .

Result of Action

The molecular and cellular effects of 2-chloro-5-sulfamoylbenzoic acid’s action are primarily related to its inhibition of RNR. This inhibition disrupts the production of dNTPs, which are essential for DNA replication and repair . As a result, the compound can potentially exert anticancer effects by hindering the proliferation of cancer cells .

Biologische Aktivität

Benzoic acid, 5-(aminosulfonyl)-2-chloro- (CAS Number: 97-04-1), is a chemical compound with the molecular formula CHClNOS. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight : 235.64 g/mol

- LogP : 0.481

- InChI Key : LWDSANAOYPHQAW-UHFFFAOYSA-N

Biological Activity Overview

Benzoic acid derivatives often exhibit a range of biological activities. The specific compound in focus has been studied for its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that benzoic acid, 5-(aminosulfonyl)-2-chloro- demonstrates significant antimicrobial activity against various bacterial strains. A study conducted by MDPI evaluated the compound's effectiveness against Gram-positive bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Enterococcus faecium E5 | 15 |

| Staphylococcus aureus ATCC 6538 | 8 |

| Bacillus subtilis ATCC 6683 | 9 |

These results suggest that the compound can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism by which benzoic acid, 5-(aminosulfonyl)-2-chloro- exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

-

Study on Antibacterial Properties :

A study published in MDPI highlighted that compounds similar to benzoic acid, 5-(aminosulfonyl)-2-chloro- showed moderate antibacterial effects against Gram-positive strains. The research indicated that modifications to the chemical structure could enhance antibacterial efficacy while reducing toxicity . -

Evaluation of Antibiofilm Activity :

Another aspect explored was the antibiofilm activity of the compound. Research demonstrated that while some derivatives did not interfere with biofilm formation, benzoic acid, 5-(aminosulfonyl)-2-chloro- exhibited moderate antibiofilm activity against Staphylococcus aureus . The Minimum Biofilm Eradication Concentration (MBEC) was determined to be around 125 µg/mL. -

Pharmacokinetics and Drug Development :

The pharmacokinetic profile of benzoic acid derivatives suggests favorable absorption characteristics, making them suitable candidates for drug formulation. The use of reverse phase high-performance liquid chromatography (HPLC) has been established for analyzing this compound, indicating its potential in pharmaceutical applications .

Eigenschaften

IUPAC Name |

2-chloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDSANAOYPHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059144 | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-04-1 | |

| Record name | 5-(Aminosulfonyl)-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-aminosulfonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-AMINOSULFONYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HMU86N2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.